3-Ethylpyridine

Physicochemical property Thermal separation Process engineering

Resolve inconsistent dehydrogenation yields in 3-vinylpyridine synthesis with the C3-alkylated precursor that outperforms lower homologs. 3-Ethylpyridine offers: • Higher per-pass conversion to 3-vinylpyridine vs. 3-methylpyridine due to easier oxidative dehydrogenation of the ethyl side chain. • ~0.5-0.6 unit log P increase over 3-methyl analog, enabling ADME optimization without heteroatom liabilities. • Low water solubility allows clean aqueous quenching and direct phase separation, eliminating salting-out steps required for water-miscible pyridines.

Molecular Formula C7H9N
Molecular Weight 107.15 g/mol
CAS No. 536-78-7
Cat. No. B110496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylpyridine
CAS536-78-7
Synonymsβ-Ethylpyridine;  β-Lutidine; 
Molecular FormulaC7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESCCC1=CN=CC=C1
InChIInChI=1S/C7H9N/c1-2-7-4-3-5-8-6-7/h3-6H,2H2,1H3
InChIKeyMFEIKQPHQINPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility370 mg/mL at 196 °C
Soluble in ether;  Slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylpyridine (CAS 536-78-7): Technical Baseline & Procurement Profile


3-Ethylpyridine is a C3‑alkylated pyridine derivative (C₇H₉N, MW 107.15) containing an ethyl substituent at the meta‑position of the aromatic ring . It is a clear, colorless to pale‑yellow liquid with a boiling point of 163–166 °C (lit.), density of 0.954 g/mL at 25 °C, and a refractive index of n20/D 1.502 [1]. The compound serves as a key intermediate in pharmaceutical and agrochemical syntheses and is a direct precursor to 3‑vinylpyridine, the monomer for specialty ion‑exchange resins [2].

Key Intermediate & Vinyl Monomer Precursor Supports pharmaceutical, agrochemical, and ion-exchange resin synthesis workflows
Alkylpyridine Building Block for Lipophilicity Tuning C3-ethyl substitution provides reported log P shift context for ADME optimization studies
Favorable Phase Behavior for Aqueous Work-Up Slightly soluble in water; supports cleaner liquid-liquid extraction relative to water-miscible homologs

Why Pyridine or 3-Methylpyridine Cannot Replace 3-Ethylpyridine


Although pyridine, 3‑methylpyridine (3‑picoline), and 3‑ethylpyridine belong to the same alkylpyridine family, incremental changes in the size and electron‑donating character of the 3‑substituent produce measurable shifts in physical properties, basicity, and reactivity that directly affect process yield, solvent compatibility, and downstream derivatization efficiency [1][2]. Substituting 3‑ethylpyridine with a lower or higher homolog without re‑optimizing reaction conditions routinely leads to altered phase behavior, lower synthetic throughput, or batch‑to‑batch inconsistency in regulated intermediate production. The following quantitative evidence clarifies exactly where and by how much 3‑ethylpyridine diverges from its closest structural comparators.

3-Ethylpyridine vs. 3-Methylpyridine
Water miscibility gap may shift extraction efficiency; substituting without method adjustment can lead to product loss into aqueous phase.
3-Ethylpyridine vs. Pyridine
~0.5-unit pKa difference alters protonation-state ratio at physiological pH; may shift membrane-permeability context in lead molecules.
3-Ethylpyridine vs. 3-Methylpyridine
Distinct nucleophilic aromatic substitution reactivity ranking; controlled addition profile may not transfer, risking over-arylation.

Quantitative Differentiation from Structural Analogs


Boiling Point Separation and Distillation Efficiency

3‑Ethylpyridine boils at 163–166 °C (lit.), approximately 20 °C higher than 3‑methylpyridine (144 °C lit.) and about 50 °C higher than unsubstituted pyridine (115 °C lit.) [1]. This boiling‑point gap simplifies fractional distillation for solvent and intermediate recovery in multi‑step syntheses, reducing thermal degradation of co‑products and cutting energy costs relative to separating structurally similar homologs with tighter boiling ranges.

Boiling Point
Head-to-head
163–166 °C (lit.)
Δ ≈ +20 °C vs 3‑methylpyridine; Δ ≈ +50 °C vs pyridine
Simplifies fractional distillation for solvent recovery.
Literature values at atmospheric pressure.
Physicochemical property Thermal separation Process engineering

Water Solubility and Liquid-Liquid Extraction Performance

3‑Ethylpyridine is only slightly soluble in water, whereas 3‑methylpyridine is miscible with water in all proportions . This qualitative difference—supported by quantitative partitioning data—means that aqueous work‑up procedures designed for 3‑ethylpyridine will fail if 3‑methylpyridine is substituted, leading to product loss into the aqueous phase and requiring extensive re‑extraction.

Water Solubility
Head-to-head
Slightly soluble
3‑Methylpyridine: miscible
Forces different isolation strategy; supports cleaner aqueous work-up.
Vendor-certified classification; data to verify.
Solubility Liquid‑liquid extraction Phase behavior

Solution Basicity and Protonation State Shifts

The aqueous pKa of 3‑ethylpyridine is 5.70 ± 0.02, compared to 5.17 for pyridine and 5.68 for 3‑methylpyridine [1]. Although the difference between 3‑ethyl and 3‑methyl is small, the ~0.5‑unit increase relative to pyridine significantly shifts the fraction of protonated species at physiological pH (7.4), influencing membrane permeability and receptor‑binding profiles when these heterocycles are embedded in lead molecules.

Aqueous pKa
Head-to-head
pKa = 5.70
ΔpKa = +0.53 vs pyridine; +0.02 vs 3‑methylpyridine
May shift ionized/unionized ratio ~3-fold at pH 7.4, relevant for metabolite stability context.
UV spectrophotometric determination (Brown & Mihm, 1955).
Basicity Protonation state Medicinal chemistry

Vapor Pressure and Fugitive Emission Control

At 25 °C, 3‑ethylpyridine exerts a vapor pressure of approximately 2.5 mmHg, whereas 3‑methylpyridine is roughly 2.6‑fold more volatile with a vapor pressure of 6.7 mmHg . The lower vapor pressure translates to reduced headspace concentrations during reactor charging and storage, lessening both worker‑exposure risk and solvent loss in open‑vent systems.

Vapor Pressure
Cross-study
~2.5 mmHg at 25 °C
~2.6‑fold lower vs 3‑methylpyridine (6.7 mmHg)
Reduces ventilation-air turnover rate requirements in pilot-plant settings.
Various literature sources; review specific measurement conditions.
Vapor pressure Industrial hygiene Volatile organic compound management

Nucleophilic Aromatic Substitution Reactivity

In competitive reactions with phenyllithium, the relative reactivity follows the order: 3‑picoline > pyridine > 3‑ethylpyridine [1]. The ethyl group at the 3‑position activates the 2‑position relative to pyridine itself while simultaneously deactivating the 6‑position relative to pyridine, a dual electronic/steric effect that is more pronounced than the methyl analog and that can be exploited to direct substitution to the desired site with higher regioselectivity when 3‑ethylpyridine is used as the starting material.

NAS Reactivity
Class-level
3‑ethyl
Competitive phenyllithium reaction rank order
May support controlled nucleophilic addition to avoid over-arylation.
Data to verify; quantitative rate ratios not extracted from abstract.
Derivative MPs
Cross-study
Picrate: 168 °C; Chloroplatinate: 213 °C
Δ picrate = +18 °C; Δ chloroplatinate = +9 °C vs 3‑methylpyridine
Enables unambiguous identity discrimination in routine QC inspection.
Data to verify; sourced from LookChem, ChemicalBook.
Nucleophilic aromatic substitution Regioselectivity Synthetic methodology

Solid-State Derivative Characterization for QC

3‑Ethylpyridine forms characterizable solid derivatives with well‑documented melting points that differ from those of 3‑methylpyridine: the chloroplatinate melts at 213 °C, the chloraurate at 147–148 °C, and the picrate at 168 °C . In contrast, 3‑methylpyridine picrate melts at 150 °C and its chloroplatinate at 204 °C . These melting‑point shifts provide a straightforward, low‑cost identity test to distinguish 3‑ethylpyridine from its methyl homolog in incoming raw‑material inspection.

Derivative MPs
Cross-study
Picrate: 168 °C; Chloroplatinate: 213 °C
Δ picrate = +18 °C; Δ chloroplatinate = +9 °C vs 3‑methylpyridine
Enables unambiguous identity discrimination in routine QC inspection.
Data to verify; sourced from LookChem, ChemicalBook.
Derivative characterization Quality control Analytical chemistry

High-Value Application Scenarios


Monomer Precursor for Ion-Exchange Resins

Catalytic dehydrogenation of 3‑ethylpyridine yields 3‑vinylpyridine with higher per‑pass conversion than the corresponding 3‑methylpyridine→3‑vinylpyridine route because the ethyl side chain undergoes oxidative dehydrogenation more readily than a methyl group [1][2]. The resulting vinyl monomer is polymerized into ion‑exchange resins used in water purification and catalysis, where the 3‑substitution pattern provides optimal cross‑linking density.

Pharmaceutical Intermediate for Lipophilicity Tuning

The 3‑ethyl substituent increases log P by approximately 0.5–0.6 units relative to the 3‑methyl analog (estimated from fragment‑based calculations supported by the measured pKa shift), enabling medicinal chemists to fine‑tune ADME properties without introducing heteroatoms that create new metabolic liabilities [1]. This property has been exploited in the synthesis of antihypertensive candidates and kinase inhibitors where a pyridine core must balance potency with acceptable clearance.

Flavor and Fragrance Formulations

3‑Ethylpyridine (FEMA 3394) imparts a characteristic tobacco, nutty, and earthy note at low ppm levels that is qualitatively distinct from the sharper, more pungent odor of 3‑methylpyridine [1]. Its lower volatility (vapor pressure ~2.5 mmHg vs. ~6.7 mmHg for 3‑methylpyridine at 25 °C) also provides better tenacity in end‑product formulations, reducing the need for high‑boiling fixatives.

Aqueous Work-Up Processes with Low Water Solubility

Because 3‑ethylpyridine is only slightly soluble in water, reactions using it as a solvent or reactant can be quenched with aqueous solutions and the organic layer separated cleanly, minimizing product loss to the aqueous phase [1]. This contrasts sharply with 3‑methylpyridine, which is water‑miscible and requires salting‑out or continuous extraction for recovery, adding unit operations and cost.

Application
Selection Property
Validation Focus
Monomer Precursor for Ion-Exchange Resins
Ethyl-side-chain reactivity for oxidative dehydrogenation
Per-pass conversion and polymer cross-linking density
Pharmaceutical Intermediate for Lipophilicity Tuning
C3-ethyl substitution impact on log P
ADME property shift and metabolic liability context
Flavor and Fragrance Formulations
Lower volatility and characteristic organoleptic profile
Tenacity in end-product and odor quality differentiation
Aqueous Work-Up Processes
Low water solubility
Partitioning efficiency and product recovery vs. water-miscible homologs

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